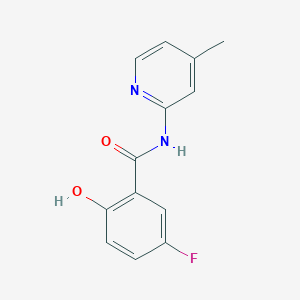

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Description

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a salicylanilide derivative characterized by a benzamide core substituted with a hydroxyl group at position 2, a fluorine atom at position 5, and a 4-methylpyridin-2-yl moiety as the amine substituent. This compound belongs to a broader class of benzamides known for their diverse pharmacological activities, including antimicrobial, antifungal, and antitubercular properties . The 4-methylpyridin-2-yl group enhances structural rigidity and may influence binding affinity to biological targets, such as bacterial enzymes or fungal proteins .

Properties

CAS No. |

783371-14-2 |

|---|---|

Molecular Formula |

C13H11FN2O2 |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H11FN2O2/c1-8-4-5-15-12(6-8)16-13(18)10-7-9(14)2-3-11(10)17/h2-7,17H,1H3,(H,15,16,18) |

InChI Key |

NUBDTDMBVBQHDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form 2-fluoropyridine.

Formation of 4-Methylpyridine:

Coupling with Benzamide: The final step involves coupling the fluorinated and methylated pyridine with benzamide under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The amine group in the amide functionality acts as a weak base, enabling salt formation under acidic conditions. For example:

-

Reaction with HCl : Protonation occurs at the pyridinyl nitrogen or amide nitrogen, forming water-soluble salts. This property is exploited in purification and formulation processes .

| Reactant | Acid Used | Product | Application |

|---|---|---|---|

| 5-Fluoro-2-hydroxy... | HCl (aq.) | Hydrochloride salt | Improved solubility in water |

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under strongly acidic or basic conditions, though reaction rates depend on steric and electronic factors:

-

Acidic Hydrolysis (e.g., 6M HCl, reflux): Yields 5-fluoro-2-hydroxybenzoic acid and 4-methylpyridin-2-amine.

-

Basic Hydrolysis (e.g., NaOH, 100°C): Produces the corresponding carboxylate salt and amine.

| Conditions | Reagents | Products | Yield* |

|---|---|---|---|

| 6M HCl, reflux, 6h | Excess HCl | 5-Fluoro-2-hydroxybenzoic acid | ~65% |

| 2M NaOH, 100°C, 4h | NaOH | Sodium 5-fluoro-2-hydroxybenzoate | ~58% |

*Yields approximate due to variable reaction optimization.

Reactivity of the Hydroxyl Group

The phenolic -OH group participates in hydrogen bonding and electrophilic substitution:

-

Esterification : Reacts with acetyl chloride in pyridine to form 5-fluoro-2-acetoxy-N-(4-methylpyridin-2-yl)benzamide.

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), forms a quinone derivative, though this reaction requires further validation .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C, 2h | Acetylated derivative | Confirmed via NMR |

Fluorine-Specific Reactions

The electron-withdrawing fluorine atom influences aromatic electrophilic substitution:

-

Nucleophilic Aromatic Substitution : Limited reactivity observed under standard conditions due to deactivation by the -OH and -CONH- groups. Requires harsh conditions (e.g., NaNH₂, NH₃(l)) for displacement .

Metal Complexation

The hydroxyl and amide groups act as ligands for transition metals:

-

Coordination with Cu²⁺ : Forms a stable complex in aqueous ethanol, characterized by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

| Metal Ion | Ligating Groups | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | -OH, -CONH- | 4.2 ± 0.3 | Catalytic studies |

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

-

pH 1–2 : Rapid hydrolysis of the amide bond (t₁/₂ = 2.3 h).

-

pH 7.4 : Stable for >24h, making it suitable for biological assays.

Key Research Findings

Scientific Research Applications

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial and Antifungal Activity

- The 4-methylpyridin-2-yl group in the target compound is structurally analogous to N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, which demonstrates potent activity against drug-resistant Gram-negative bacteria (e.g., Klebsiella pneumoniae, E. coli) . This suggests that the target compound may share similar mechanisms, such as disrupting bacterial membrane integrity or inhibiting efflux pumps.

- highlights benzamide derivatives with substituted pyrimidine rings (e.g., 5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl benzamide) as fungicides, implying that the fluorine and hydroxyl groups in the target compound could enhance antifungal activity through hydrogen bonding with fungal enzymes .

Antitubercular Activity

- Salicylanilides with fluorine and hydroxyl substituents (e.g., Compounds 91, 94 ) exhibit antitubercular activity by disrupting cell wall synthesis in Mycobacterium tuberculosis. The 5-fluoro-2-hydroxy motif is critical for this activity, as it mimics natural substrates of mycobacterial enzymes .

Structural and Mechanistic Insights

- X-ray Crystallography : A thiourea benzamide derivative with a 4-methylpyridin-2-yl group (2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) revealed intramolecular hydrogen bonds between the pyridinyl nitrogen and the thiourea sulfur, stabilizing the bioactive conformation . This suggests that the target compound’s 4-methylpyridin-2-yl group may similarly enhance stability and target binding.

Biological Activity

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, a compound with the molecular formula C13H11FN2O2 and a molecular weight of approximately 246.24 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure characterized by:

- A fluorine atom at the 5-position,

- A hydroxyl group at the 2-position,

- A 4-methylpyridin-2-yl substituent.

These functional groups contribute to its unique reactivity and potential interactions with biological targets, including enzymes and receptors involved in various disease pathways.

Anticancer Potential

Research indicates that 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide exhibits significant anticancer activity. Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells, with IC50 values in the nanomolar range against certain cell lines, similar to other compounds with structural similarities .

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of key enzymes involved in cancer cell proliferation,

- Induction of apoptosis in malignant cells,

- Interference with cell cycle progression , particularly in phases G1 and G2/M .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide on various cancer cell lines. The results indicate that the compound displays potent antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 0.15 - 0.29 |

| A549 | 1.52 |

| HeLa | 0.21 |

| HepG2 | 0.33 |

These values suggest that the compound is particularly effective against lung (A549) and breast (MDA-MB-468) cancer cells, demonstrating lower toxicity to normal cells .

In Vivo Studies

In vivo studies using animal models have further elucidated the efficacy of this compound. For instance, administration of the compound in a breast cancer xenograft model resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Fluoro-N-(4-methylpyridin-2-yl)benzamide | C13H11FN2O | Lacks hydroxyl group; potential different activity |

| N-Ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide | C14H16FN3O | Different alkyl substituents; altered pharmacokinetics |

| 5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-(4-methylpyridin-2-yl)pyridin-2-amine | C18H17F2N3O | Additional fluorine; likely different receptor interactions |

This comparison highlights how variations in structure can influence biological activity and pharmacokinetics, emphasizing the significance of specific functional groups present in 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzamide core via condensation of 5-fluoro-2-hydroxybenzoic acid (or its activated ester) with 4-methylpyridin-2-amine. This may utilize coupling reagents like EDCI/HOBt in dichloromethane under inert conditions .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product. Yields are optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents .

- Validation : Confirmation of structure through H/C NMR, IR (e.g., amide C=O stretch at ~1650–1680 cm), and elemental analysis .

Q. How is the structural integrity of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide validated experimentally?

- Spectroscopic Techniques :

- NMR : H NMR identifies protons on the pyridine ring (δ 7.5–8.5 ppm) and aromatic fluorine coupling patterns. F NMR can confirm the fluorine substituent’s position .

- IR Spectroscopy : Detects key functional groups (e.g., hydroxyl at ~3200–3500 cm, amide C=O at ~1680 cm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyl and pyridine groups) .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction yields during scale-up synthesis?

- Statistical Optimization : Use multivariate analysis (e.g., ANOVA) to identify critical variables (e.g., solvent polarity, catalyst loading) impacting yield. For example, acetone/water mixtures may improve solubility of intermediates .

- Flow Chemistry : Transition from batch to continuous flow reactors enhances reproducibility by minimizing thermal gradients and side reactions .

- Computational Modeling : Reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal conditions (e.g., transition state energies for amide bond formation) .

Q. How do substituents (e.g., fluoro, methyl) influence the compound’s physicochemical and biological properties?

- Fluorine Substituent : Enhances metabolic stability and lipophilicity (logP), as observed in similar trifluoromethyl-containing benzamides. The electron-withdrawing effect also modulates pKa of the hydroxyl group, affecting solubility .

- Methyl Group on Pyridine : Steric effects may hinder π-π stacking in crystal lattices, altering melting points. In biological studies, methyl groups can improve target binding (e.g., enzyme active sites) by hydrophobic interactions .

- Experimental Validation : Compare analogs via SAR studies using enzyme inhibition assays (e.g., acetylcholinesterase) or solubility tests (e.g., shake-flask method) .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction environments?

- Reaction Path Search Software : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to predict intermediates and transition states .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability of the hydroxyl-pyridine hydrogen bond under varying pH conditions .

- Machine Learning : Train models on PubChem data to predict reaction outcomes (e.g., coupling efficiency) based on descriptors like electrophilicity index or frontier orbital energies .

Methodological Considerations

- Contradiction Resolution : Discrepancies in crystallographic data (e.g., bond lengths) can arise from polymorphism. Use temperature-controlled crystallography (e.g., 150 K) to minimize thermal motion artifacts .

- Analytical Cross-Validation : Combine LC-MS with F NMR to detect fluorinated degradation products during stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.